4-(4-Hydroxyphenyl)picolinic acid
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Overview
Description
4-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . It is a derivative of picolinic acid, characterized by the presence of a hydroxyphenyl group attached to the picolinic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the condensation reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-hydroxybenzaldehyde in the presence of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2 . This reaction typically occurs at ambient temperature and results in the formation of the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can enhance the efficiency and yield of the reaction. These catalysts offer advantages such as recyclability and reusability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid involves its ability to bind to metal ions, forming stable complexes. This binding can alter the structure and function of metal-dependent proteins and enzymes. For example, it can bind to zinc finger proteins, disrupting their zinc-binding sites and inhibiting their function . This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with metal-dependent processes can be exploited .
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which lacks the hydroxyphenyl group and has different chemical properties and applications.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position, used primarily as a vitamin (niacin) and in cholesterol-lowering medications.
Isonicotinic acid: Another isomer with distinct biological activities and applications.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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